2-Methylnaphthalene

Catalog No.
S569633
CAS No.
91-57-6
M.F
C11H10
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylnaphthalene

CAS Number

91-57-6

Product Name

2-Methylnaphthalene

IUPAC Name

2-methylnaphthalene

Molecular Formula

C11H10

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3

InChI Key

QIMMUPPBPVKWKM-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C=C1

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
1.73e-04 M
In water, 24.6 mg/L at 25 °C
Miscible with alcohol and ether
Solubility in water, g/100ml at 25 °C: 0.003

Synonyms

2-methylnaphthalene, 2-methylnaphthalene, ion(1+), 2-methylnaphthalene, ion(1-), 2-methylnaphthalene, lithium salt, ion(1-), 2-methylnaphthalene, methyl-13C-labeled, 2-methylnaphthalene, naphthalene-1-(13)C-labeled, beta-methylnaphthalene

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1

The exact mass of the compound 2-Methylnaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)1.73e-04 min water, 24.6 mg/l at 25 °cmiscible with alcohol and ethersolubility in water, g/100ml at 25 °c: 0.003. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3575. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of methylnaphthalene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylnaphthalene (CAS: 91-57-6) is a polycyclic aromatic hydrocarbon consisting of a naphthalene ring with a methyl group at the 2-position. As a high-value industrial intermediate, it is fundamentally distinct from its structural isomers and unrefined coal tar mixtures. It is primarily procured as a critical precursor for the synthesis of menadione (Vitamin K3) and various specialty chemicals, including plant growth regulators and advanced polymer additives [1]. Its specific physical properties—namely being a solid at room temperature—and its unique regiochemical reactivity make it an irreplaceable raw material in pharmaceutical, agricultural, and materials science supply chains.

Substituting 2-methylnaphthalene with 1-methylnaphthalene, unsubstituted naphthalene, or crude methylnaphthalene mixtures leads to complete process failure in targeted syntheses. Unsubstituted naphthalene lacks the methyl group required to form 2-methyl-1,4-naphthoquinone (menadione), while 1-methylnaphthalene yields incorrect isomers upon oxidation [1]. Furthermore, 1-methylnaphthalene is a liquid at room temperature (melting point -22 °C), whereas 2-methylnaphthalene is a solid (melting point 34–35 °C)[2]. This dramatic phase difference means that substituting the two isomers requires entirely different handling, feeding, and purification infrastructure, rendering them non-interchangeable in both chemical manufacturing and materials engineering workflows.

Direct Precursor Suitability for Menadione (Vitamin K3) Synthesis

In the industrial synthesis of Vitamin K3, the presence and position of the methyl group are non-negotiable. 2-Methylnaphthalene undergoes direct catalytic oxidation (e.g., using chromium salts or H2O2 with methyltrioxorhenium) to yield 2-methyl-1,4-naphthoquinone (Menadione) with yields typically ranging from 60% to 80%[1]. In contrast, 1-Methylnaphthalene cannot produce Menadione, and unrefined methylnaphthalene mixtures result in complex quinone mixtures that require costly chromatographic separation. Consequently, high-purity 2-Methylnaphthalene is the strict procurement prerequisite for Vitamin K3 production.

Evidence DimensionYield of 2-methyl-1,4-naphthoquinone (Menadione)
Target Compound Data60-80% yield under optimized catalytic oxidation
Comparator Or Baseline1-Methylnaphthalene (0% yield, structurally incompatible)
Quantified DifferenceAbsolute requirement of the 2-methyl isomer for targeted synthesis
ConditionsCatalytic oxidation (e.g., CrO3/H2SO4 or H2O2/MTO)

Procurement of pure 2-methylnaphthalene is mandatory for pharmaceutical and feed additive manufacturers producing Vitamin K3, as isomers cannot be substituted.

Phase Behavior and Purification Processability

The physical state of methylnaphthalene isomers drastically alters industrial handling and purification workflows. 2-Methylnaphthalene exhibits a melting point of 34–35 °C, making it a solid at standard room temperature, whereas its closest analog, 1-methylnaphthalene, is a liquid with a melting point of -22 °C [1]. This 56 °C difference in melting point allows 2-Methylnaphthalene to be processed and purified via melt crystallization or sublimation, avoiding the high-temperature fractional distillation required for liquid analogs.

Evidence DimensionMelting Point (Phase at 20 °C)
Target Compound Data34–35 °C (Solid)
Comparator Or Baseline1-Methylnaphthalene (-22 °C, Liquid)
Quantified Difference~56 °C difference in melting point
ConditionsStandard atmospheric pressure (1 atm)

Buyers must select the correct isomer not only for chemical reactivity but because the solid state of 2-methylnaphthalene dictates distinct storage, feeding, and purification infrastructure.

Morphology Control in Polymer Solar Cells via Controlled Sublimation

Recent advancements in polymer solar cell (PSC) manufacturing leverage 2-Methylnaphthalene as a highly effective non-halogenated volatile solid additive (VSA). Compared to 1-methylnaphthalene, which acts as a liquid solvent additive, 2-Methylnaphthalene provides superior active layer morphology control due to its solid state and specific sublimation profile (5% weight loss at 113 °C) [1]. Devices processed with 2-Methylnaphthalene achieved an improved power conversion efficiency (PCE) of 18.70%, demonstrating its unique value in advanced optoelectronic manufacturing where controlled additive volatilization is critical.

Evidence DimensionPower Conversion Efficiency (PCE) in PSCs
Target Compound Data18.70% PCE (acting as a volatile solid additive)
Comparator Or Baseline1-Methylnaphthalene (acts as a liquid solvent, less optimal morphology control)
Quantified DifferenceSuperior morphology tuning due to solid-state sublimation dynamics
ConditionsNon-halogenated additive processing in polymer solar cell active layers

For optoelectronic material procurement, 2-methylnaphthalene offers a low-cost, non-halogenated solid additive alternative that outperforms liquid analogs in thin-film morphology control.

Industrial Synthesis of Vitamin K3 (Menadione)

2-Methylnaphthalene is the mandatory starting material for the commercial production of Menadione, a critical pro-vitamin used in animal feed and pharmaceutical formulations. Its specific regiochemistry allows for direct oxidation to the 2-methyl-1,4-naphthoquinone core, a pathway structurally impossible with 1-methylnaphthalene or unsubstituted naphthalene[1].

Non-Halogenated Volatile Solid Additives for Optoelectronics

Due to its solid state at room temperature and favorable sublimation profile, 2-methylnaphthalene is utilized as a volatile solid additive (VSA) in the fabrication of polymer solar cells. It enables precise control over the active layer morphology without the environmental and stability drawbacks of traditional halogenated solvent additives [2].

Precursor for Specialty Polymers and Alkylnaphthalene Derivatives

The compound is procured as a pure building block for synthesizing advanced materials, such as 2,6-naphthalenedicarboxylic acid (NDCA) precursors. Its solid phase at room temperature allows for distinct purification strategies, such as melt crystallization, ensuring the high purity required for polymer-grade applications [2].

Physical Description

2-methylnaphthalene is a white crystalline solid. (NTP, 1992)
GasVapor
CRYSTALS.
White crystalline solid.

Color/Form

Monoclinic crystals from alcohol
Solid or crystalline

XLogP3

3.9

Boiling Point

466 to 468 °F at 760 mm Hg (NTP, 1992)
241.1 °C
241 °C
466-468°F

Flash Point

208 °F (NTP, 1992)
98 °C (208.4 °F) Closed cup
208°F

Density

1.0058 at 68 °F (NTP, 1992)
1.0058 at 20 °C/4 °C
Relative density (water = 1): 1.00
1.0058

LogP

3.86 (LogP)
log Kow = 3.86
3.86

Melting Point

94.3 °F (NTP, 1992)
34.4 °C
34.6 °C
35 °C
94.3°F

UNII

S8MCX3C16H

GHS Hazard Statements

Aggregated GHS information provided by 1709 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 74 of 1709 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1635 of 1709 companies with hazard statement code(s):;
H302 (98.78%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.06 mmHg
0.055 mm Hg at 25 °C
Vapor pressure, Pa at °C: 9

Pictograms

Irritant

Irritant

Other CAS

91-57-6
7419-61-6

Wikipedia

2-methylnaphthalene

Biological Half Life

14.00 Days
7.59 Days
The tissue distribution of 2-methylnaphthalene was measured in guinea pigs 3, 6, 24, and 48 hours after oral administration of tritium-labeled 2-methylnaphthalene (10 mg/kg; 59 uCi/kg). ... The half-life of 2-methylnaphthalene in the blood was 10.4 hours.
The uptake, disposition, biotransformation, and elimination of (14)C-labeled 2-methylnaphthalene was studied in several species of fish. Half-lives of elimination of (14)C-2-methylnaphthalene from tissues, following exposure of rainbow trout fingerlings for 8 hr, were <24 hr. After exposure for 4 wk, half-life of elimination of (14)C was biphasic: half-life of rapid phase <24 hr; slow phase hundreds of hours.

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

It is recovered industrially by crystallization from the methylnaphthalene fraction of high-temperature coal tar, which contains 1.5% 2-methylnaphthalene. 2-Methylnaphthalene can also be produced by isomerization of 1-methylnaphthalene.

General Manufacturing Information

Petroleum refineries
Naphthalene, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 2-methylnaphthalene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 21 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2-methylnaphthalene; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 2-methylnaphthalene; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 10 ug/L.
Method: NOAA-NST 130.30; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: 2-methylnaphthalene; Matrix: soils/sediment; Detection Limit: 0.7 ng/g.
For more Analytic Laboratory Methods (Complete) data for 2-METHYLNAPHTHALENE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: 2-methylnaphthalene; Matrix: marine animal tissues; Detection Limit: 8.5 ng/g.
A quantitative procedure is described for the determination of the toxic materials, alkanes and methylnaphthalene (such as 2-methylnaphthalene) cmpd in shellfish tissues. Fresh shellfish tissue (< 100 g) was refluxed with 150 ml 95% ethanol for 1 hr. The solvent was separated and extracted with hexane (C6H14), which was then dried and concentrated and added to a silicic acid column. The column was eluted with additional C6H14 to yield an alkane fraction and with 4% ether in hexane to yield a methyl-substituted fraction. The respective fractions were separated into their component hydrocarbons by gas chromatography. This procedure allowed recovery of > 70% of the alkanes and methylnaphthalenes added to tissue, and min detectable levels were 0.08-0.15 and 0.03-0.04 ug/g, respectively.
2-Methylnaphthalene was identified by gas chromatography/mass spectrometry in flesh extract of eels (Anguilla japonica temminck et schlegel) maintained in controlled laboratory environment of water with suspension of crude oil.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
Safe storage: Store in an area without drain or sewer access. Provision to contain effluent from fire extinguishing.

Interactions

Pretreatment of rainbow trout with 2,3-benzanthracene resulted in an increase in the metabolism and biliary excretion of 2-methylnaphthalene in vivo.
Mixed function oxidase inducers... affect the metabolism of 2-methylnaphthalene. Inducers that influence cytochrome P-450 increase the oxidation of the side chain and the concentration of one dihydrodiol. Induction of cytochrome P-450 increased the production of two other dihydrodiols. The production of naphthoic acid in preference to the diols may explain why 2-methylnaphthalene is less toxic to Clara cells than naphthalene.

Dates

Last modified: 08-15-2023

Mass Transfer Limitation during Slow Anaerobic Biodegradation of 2-Methylnaphthalene

Sviatlana Marozava, Armin H Meyer, Alfredo Pérez-de-Mora, Mehdi Gharasoo, Lin Zhuo, He Wang, Olaf A Cirpka, Rainer U Meckenstock, Martin Elsner
PMID: 31262174   DOI: 10.1021/acs.est.9b01152

Abstract

While they are theoretically conceptualized to restrict biodegradation of organic contaminants, bioavailability limitations are challenging to observe directly. Here we explore the onset of mass transfer limitations during slow biodegradation of the polycyclic aromatic hydrocarbon 2-methylnaphthalene (2-MN) by the anaerobic, sulfate-reducing strain NaphS2. Carbon and hydrogen compound specific isotope fractionation was pronounced at high aqueous 2-MN concentrations (60 μM) (ε
= -2.1 ± 0.1‰/ε
= -40 ± 7‰) in the absence of an oil phase but became significantly smaller (ε
= -0.9 ± 0.3‰/ε
= -6 ± 3‰) or nondetectable when low aqueous concentrations (4 μM versus 0.5 μM) were in equilibrium with 80 or 10 mM 2-MN in hexadecane, respectively. This masking of isotope fractionation directly evidenced mass transfer limitations at (sub)micromolar substrate concentrations. Remarkably, oil-water mass transfer coefficients were 60-90 times greater in biotic experiments than in the absence of bacteria (
-
2-MN = 0.01 ± 0.003 cm h
). The ability of isotope fractionation to identify mass transfer limitations may help study how microorganisms adapt and navigate at the brink of bioavailability at low concentrations. For field surveys our results imply that, at trace concentrations, the absence of isotope fractionation does not necessarily indicate the absence of biodegradation.


Hydrogen Isotope Fractionation As a Tool to Identify Aerobic and Anaerobic PAH Biodegradation

Steffen Kümmel, Robert Starke, Gao Chen, Florin Musat, Hans H Richnow, Carsten Vogt
PMID: 26855125   DOI: 10.1021/acs.est.5b04819

Abstract

Aerobic and anaerobic polycyclic aromatic hydrocarbon (PAH) biodegradation was characterized by compound specific stable isotope analysis (CSIA) of the carbon and hydrogen isotope effects of the enzymatic reactions initiating specific degradation pathways, using naphthalene and 2-methylnaphtalene as model compounds. Aerobic activation of naphthalene and 2-methylnaphthalene by Pseudomonas putida NCIB 9816 and Pseudomonas fluorescens ATCC 17483 containing naphthalene dioxygenases was associated with moderate carbon isotope fractionation (εC = -0.8 ± 0.1‰ to -1.6 ± 0.2‰). In contrast, anaerobic activation of naphthalene by a carboxylation-like mechanism by strain NaphS6 was linked to negligible carbon isotope fractionation (εC = -0.2 ± 0.2‰ to -0.4 ± 0.3‰). Notably, anaerobic activation of naphthalene by strain NaphS6 exhibited a normal hydrogen isotope fractionation (εH = -11 ± 2‰ to -47 ± 4‰), whereas an inverse hydrogen isotope fractionation was observed for the aerobic strains (εH = +15 ± 2‰ to +71 ± 6‰). Additionally, isotope fractionation of NaphS6 was determined in an overlaying hydrophobic carrier phase, resulting in more reliable enrichment factors compared to immobilizing the PAHs on the bottle walls without carrier phase. The observed differences especially in hydrogen fractionation might be used to differentiate between aerobic and anaerobic naphthalene and 2-methylnaphthalene biodegradation pathways at PAH-contaminated field sites.


Effects of drying and comminution type on the quantification of Polycyclic Aromatic Hydrocarbons (PAH) in a homogenised gasworks soil and the implications for human health risk assessment

Darren J Beriro, Christopher H Vane, Mark R Cave, C Paul Nathanail
PMID: 24997944   DOI: 10.1016/j.chemosphere.2014.03.077

Abstract

This research investigates the effect of nine physical treatment types comprising a serial combination of three drying (air, freeze and oven) and two comminution (milling and sieving) methods on the quantification of PAH in a soil sample from a former gasworks. Results show that treatment type has a significant effect on PAH concentration (p⩽0.05). Naphthalene, 1-methylnaphthalene and 2-methylnaphthalene concentrations were significantly higher for air drying and freeze drying treatments than for oven drying. It is suggested that naphthalene and similarly volatile PAH losses were greater for oven drying due to the application of fanned warm air which is thought to cause volatilisation. Analytical precision was significantly improved for milled samples compared with sieved samples. The reason milling results in greater precision is assigned to the improved solvent extraction efficiency when natural grain size is altered due to crushing. The analytical data were compared to residential generic assessment criteria (GAC) used for risk-based land management. It was shown that the naphthalene GAC was lower than all freeze drying and air drying concentrations but was within the oven drying concentration range, illustrating that a false negative could be concluded during risk evaluation is oven dried data were used. Overall, it is recommended that air drying or freeze drying is a better choice than oven drying if the quantification of low molecular weight PAH forms an important objective of sample characterisation for risk-based land management, otherwise freeze drying and milling is recommended.


Evidence for an unrecognized secondary anthropogenic source of organosulfates and sulfonates: gas-phase oxidation of polycyclic aromatic hydrocarbons in the presence of sulfate aerosol

Matthieu Riva, Sophie Tomaz, Tianqu Cui, Ying-Hsuan Lin, Emilie Perraudin, Avram Gold, Elizabeth A Stone, Eric Villenave, Jason D Surratt
PMID: 25879928   DOI: 10.1021/acs.est.5b00836

Abstract

In the present study, formation of aromatic organosulfates (OSs) from the photo-oxidation of polycyclic aromatic hydrocarbons (PAHs) was investigated. Naphthalene (NAP) and 2-methylnaphthalene (2-MeNAP), two of the most abundant gas-phase PAHs and thought to represent "missing" sources of urban SOA, were photochemically oxidized in an outdoor smog chamber facility in the presence of nonacidified and acidified sulfate seed aerosol. Effects of seed aerosol composition, acidity and relative humidity on OS formation were examined. Chemical characterization of SOA extracts by ultra performance liquid chromatography coupled to electrospray ionization high-resolution quadrupole time-of-flight mass spectrometry revealed the formation of OSs and sulfonates from photo-oxidation in the presence of sulfate seed aerosol. Many of the organosulfur compounds identified in the smog chamber extracts were also measured in urban fine aerosol collected at Lahore, Pakistan, and Pasadena, USA, demonstrating that PAH photo-oxidation in the presence of sulfate aerosol is a hitherto unrecognized source of anthropogenic secondary organosulfur compounds, and providing new PAH SOA tracers.


Exploring inter-species sensitivity to a model hydrocarbon, 2-Methylnaphtalene, using a process-based model

Adriana E Sardi, Starrlight Augustine, Gro H Olsen, Lionel Camus
PMID: 30798500   DOI: 10.1007/s11356-019-04423-8

Abstract

We compared inter-species sensitivity to a model narcotic compound, 2-Methylnaphthalene, to test if taxonomical relatedness, feeding guilds, and trophic level govern species sensitivities on species distributed in different regions. We fitted a toxicokinetic-toxicodynamic model to survival patterns over time for 26 species using new and raw data from the literature. Species sensitivity distributions provided little insight into understanding patterns in inter-species sensitivity. The range of no-effect concentrations (NEC) obtained for 26 species showed little variation (mean 0.0081 mM; SD 0.009). Results suggest that the NEC alone does not explain the complexity of the species tolerances. The dominant rate constant and the derived time to observe an effect (t
), a function of concentration, might provide the means for depicting patterns in sensitivity and better ecotoxicological testing. When comparing the t
functions, we observed that Arctic species have shorter time frames to start showing effects. Mollusks and second trophic level species took longer to build up a lethal body burden than the rest. Coupling our results with fate and transport models would allow forecasting narcotic compounds toxicity in time and thus improve risk assessment.


Underwater hyperspectral classification of deep sea corals exposed to 2-methylnaphthalene

Paul Anton Letnes, Ingrid Myrnes Hansen, Lars Martin Sandvik Aas, Ingvar Eide, Ragnhild Pettersen, Luca Tassara, Justine Receveur, Stéphane le Floch, Julien Guyomarch, Lionel Camus, Jenny Bytingsvik
PMID: 30811426   DOI: 10.1371/journal.pone.0209960

Abstract

Coral reefs around the world are under threat due to anthropogenic impacts on the environment. It is therefore important to develop methods to monitor the status of the reefs and detect changes in the health condition of the corals at an early stage before severe damage occur. In this work, we evaluate underwater hyperspectral imaging as a method to detect changes in health status of both orange and white color morphs of the coral species Lophelia pertusa. Differing health status was achieved by exposing 60 coral samples to the toxic compound 2-methylnaphthalene in concentrations of 0 mg L-1 to 3.5 mg L-1. A machine learning model was utilized to classify corals according to lethal concentration (LC) levels LC5 (5% mortality) and LC25 (25% mortality), solely based on their reflectance spectra. All coral samples were classified to correct concentration group. This is a first step towards developing a remote sensing technique able to assess environmental impact on deep-water coral habitats over larger areas.


Effects of the Inoculant Strain Pseudomonas sp. SPN31 nah

Vanessa Oliveira, Newton C M Gomes, Magda Santos, Adelaide Almeida, Ana I Lillebø, João Ezequiel, João Serôdio, Artur M S Silva, Mário M Q Simões, Sílvia M Rocha, Ângela Cunha
PMID: 28260118   DOI: 10.1007/s00284-017-1197-y

Abstract

The aim of this study is to evaluate the effects of the inoculation of the saltmarsh plant (Halimione portulacoides) with Pseudomonas sp. SPN31 nah+ combined with exposure to 2-methylnaphthalene (2-MtN) on the plant rhizosphere and endosphere bacterial communities as well as on plant health. To achieve this goal, microcosm experiments were set up. Denaturing gradient gel electrophoresis (DGGE) profiles and statistical analysis showed that rhizosphere and endosphere bacterial communities had distinct responses to plant inoculation and/or exposure to 2-MtN. PCR-sequencing analysis of nah genes encoding for 2-MtN degrading enzymes suggested the presence of Pseudomonas sp. SPN31 nah+ in the endosphere of H. portulacoides with 2-MtN contamination. Moreover, a significant effect in the photosynthetic performance of inoculated plants was detected. To conclude, despite the potential beneficial effect of plant inoculation with Pseudomonas sp. SPN31 nah+ endophytic bacteria may have on plant health, no significant effect on the removal of MtN was detected for the level of contamination used in the study.


Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine

Zheng Li, Lovisa C Romanoff, Debra A Trinidad, Erin N Pittman, Donald Hilton, Kendra Hubbard, Hasan Carmichael, Jonathan Parker, Antonia M Calafat, Andreas Sjödin
PMID: 24714969   DOI: 10.1007/s00216-014-7676-0

Abstract

Polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, such as methylnaphthalenes (MeNs), are harmful pollutants ubiquitously present in the environment. Exposure to PAHs has been linked to a variety of adverse health effects and outcomes, including cancer. Alkyl PAHs have been proposed as petrogenic source indicators because of their relatively high abundance in unburned petroleum products. We report a method to quantify 11 urinary methylnaphthols (Me-OHNs), metabolites of 1- and 2-methylnaphthalenes, and 10 monohydroxy PAH metabolites (OH-PAHs), using automated liquid-liquid extraction and isotope dilution gas chromatography tandem mass spectrometry (GC-MS/MS). After spiking urine (1 mL) with (13)C-labeled internal standards, the conjugated target analytes were hydrolyzed enzymatically in the presence of ascorbic acid. Then, their free species were preconcentrated into 20 % toluene in pentane, derivatized and quantified by GC-MS/MS. The 11 Me-OHNs eluted as 6 distinct chromatographic peaks, each representing 1 - 3 isomers. Method detection limits were 1.0- 41 pg/mL and the coefficients of variation in quality control materials were 4.7 - 19 %. The method was used to analyze two National Institute of Standards and Technology's Standard Reference Materials® and samples from 30 smokers and 30 non-smokers. Geometric mean concentrations were on average 37 (Me-OHNs) and 9.0 (OH-PAHs) fold higher in smokers than in non-smokers. These findings support the usefulness of Me-OHNs as potential biomarkers of non-occupational exposure to MeNs and sources containing MeNs.


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